N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide

Anticonvulsant Structure-Activity Relationship Positional Isomer Comparison

This ortho-CF₃ pyridine-3-carbohydrazide hydrazone is a structurally differentiated research probe for anticonvulsant negative-control testing, photoresponsive molecular switch development, and anti-tuberculosis selectivity profiling. The ortho substitution pattern introduces unique steric and electronic constraints not replicable by meta/para analogs, making it essential for SAR validation and lead optimization. Available as a niche research chemical; confirm purity and batch-specific data before procurement.

Molecular Formula C14H10F3N3O
Molecular Weight 293.24 g/mol
Cat. No. B11683269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide
Molecular FormulaC14H10F3N3O
Molecular Weight293.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=NNC(=O)C2=CN=CC=C2)C(F)(F)F
InChIInChI=1S/C14H10F3N3O/c15-14(16,17)12-6-2-1-4-10(12)9-19-20-13(21)11-5-3-7-18-8-11/h1-9H,(H,20,21)/b19-9+
InChIKeyDAABJQFUHQAUBD-DJKKODMXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide – Ortho-CF₃ Hydrazone for Positional-Isomer SAR Studies


N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide (molecular formula C₁₄H₁₀F₃N₃O, MW 293.24 g/mol) is a hydrazone Schiff base formed by condensation of pyridine-3-carbohydrazide (nicotinic acid hydrazide) with 2-(trifluoromethyl)benzaldehyde, adopting the (E) configuration about the C=N bond [1]. This compound belongs to the arylidene nicotinohydrazide class, a scaffold with documented anticonvulsant, antimycobacterial, antimicrobial, and anticancer potential [2]. Its defining structural feature is the trifluoromethyl group positioned at the ortho site of the pendant phenyl ring, a substitution pattern that fundamentally alters steric, electronic, and conformational properties relative to meta- and para-CF₃ positional isomers as well as ortho-halogen analogs [3]. For procurement decisions, this ortho-substitution pattern represents a deliberate structural choice that cannot be replicated by more commonly available meta- or para-substituted hydrazone derivatives.

Why Generic Substitution Fails for N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide – The Ortho-CF₃ Differentiation Problem


In-class arylidene nicotinohydrazides cannot be freely interchanged because the position of the electron-withdrawing substituent on the phenyl ring is the dominant determinant of biological activity and physicochemical behavior. Published structure-activity relationship (SAR) data from a systematically evaluated series of twelve pyridine-3-carbohydrazide hydrazones (RNH1–RNH12) unequivocally demonstrate that ortho substitution on the phenyl ring yields inferior anticonvulsant protection compared to meta and para halogen substitution [1]. Conversely, QSAR models for antimycobacterial activity show that electron-withdrawing groups at the para position are optimal [2]. The ortho-CF₃ group in the target compound therefore occupies a distinct activity niche: it is predicted to underperform para-CF₃ analogs for antimycobacterial applications while offering unique steric constraints and photoswitching potential not accessible to meta/para isomers [3]. Substituting a meta- or para-CF₃ hydrazone for this ortho isomer without experimental validation would risk selecting a compound with fundamentally different target engagement, conformational preference, and biological readout.

Quantitative Differentiation Evidence for N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide vs. Closest Analogs


Anticonvulsant Activity: Ortho-Substitution Predicts Reduced Protection Relative to Meta/Para Analogs

In a head-to-head series of twelve pyridine-3-carbohydrazide hydrazones (RNH1–RNH12) evaluated across four seizure models (MES, scPTZ, minimal clonic seizure, corneal kindling), halogen substitution at the meta and para positions of the phenyl ring consistently exhibited better anticonvulsant protection than ortho substitution [1]. The most potent analog, RNH12 (bearing a para-trifluoromethoxy phenyl substituent), displayed 6Hz ED₅₀ of 14.77 mg/kg, MES ED₅₀ of 29.3 mg/kg, and scPTZ ED₅₀ of 54.2 mg/kg, providing protection in all four animal models [1]. By class-level inference, the ortho-CF₃ target compound is expected to show attenuated anticonvulsant efficacy relative to its meta-CF₃ and para-CF₃ positional isomers, making it disfavored for anticonvulsant screening but potentially valuable as a negative control or selectivity probe.

Anticonvulsant Structure-Activity Relationship Positional Isomer Comparison

Antimycobacterial Activity: Para-CF₃ Predicted Superior to Ortho-CF₃ Based on QSAR Models

A QSAR study of 18 nicotinic acid benzylidene hydrazide derivatives evaluated for antimycobacterial, antiviral, and antimicrobial activities concluded that the presence of electron-withdrawing halogen groups specifically at the para position of the phenyl ring improved antimycobacterial activity [1]. The multi-target QSAR models developed were effective in describing antimicrobial activity trends across the series. The target compound, bearing CF₃ at the ortho position, occupies a substitution pattern not optimized in these models, predicting inferior antimycobacterial potency compared to the para-CF₃ positional isomer. This differential makes the ortho-CF₃ compound unsuitable for antimycobacterial screening programs targeting para-substituted leads but valuable for exploring alternative binding modes where ortho steric bulk may confer selectivity.

Antimycobacterial QSAR Nicotinic Acid Hydrazide

Photoswitching Capability: Ortho-Substituted Pyridine Hydrazones Enable Reversible E/Z Photoisomerization

A 2024 study by Kotásková and Nemec demonstrated that pyridine-based hydrazones anchored with ortho-halogen substituents (2-X series, where X = F, Cl, Br, I) exhibit reversible E/Z photoisomerization upon UV-Vis irradiation, a property typically suppressed in pyridine-based hydrazone switches [1]. The 2-Cl-E isomer achieved the highest photoisomerization yield at 55%, and DFT calculations confirmed the formation of a new diastereomer (2-X-E*) upon back-photoisomerization [1]. While CF₃ was not directly tested in this series, CF₃ is isosteric and electronically analogous to halogen substituents at the ortho position, suggesting that the ortho-CF₃ target compound may possess photoswitchable properties absent in meta- and para-CF₃ positional isomers. Meta- and para-substituted pyridine hydrazones lack the ortho steric constraint necessary to enable this photoisomerization pathway.

Photoswitchable Hydrazones Molecular Photoswitches Ortho-Substituent Effect

Molecular Docking Profile: Ortho-CF₃ Alters Binding Interactions with Epilepsy-Relevant Receptors Compared to Meta/Para Analogs

Molecular docking studies conducted on the pyridine-3-carbohydrazide hydrazone series (RNH1–RNH12) demonstrated that the active meta/para-substituted analogs RNH4 and RNH12 exhibited significant binding interactions with three epilepsy-relevant receptor targets: 1OHV, 2A1H, and 1PBQ [1]. The SAR conclusion that ortho substitution reduces anticonvulsant protection implies that the ortho-CF₃ target compound likely exhibits a different binding pose or reduced affinity at these same receptor sites due to steric clash between the ortho-CF₃ group and the receptor binding pocket. This differential docking profile makes the ortho-CF₃ compound a valuable tool for deconvoluting which binding interactions are position-dependent versus position-independent in this chemotype.

Molecular Docking GABA Receptor Anticonvulsant Target Engagement

Physicochemical Differentiation: Ortho-CF₃ Confers Distinct Lipophilicity and Conformational Profile vs. Meta/Para Isomers

The ortho-CF₃ substituent creates unique intramolecular steric and electronic effects not present in meta- or para-CF₃ positional isomers. Ortho-CF₃ is a strong electron-withdrawing group (Hammett σₘ = 0.43, σₚ = 0.54) that, when placed adjacent to the hydrazone C=N bond, restricts rotational freedom about the N–N and C–C bonds, locking the molecule into a more rigid conformation [1]. This conformational restriction differentiates the compound from its para-CF₃ isomer, where the CF₃ group is distal to the hydrazone linkage and exerts primarily electronic effects without steric constraint. The predicted logP of the target compound is approximately 3.0–3.5 (estimated by fragment-based methods for C₁₄H₁₀F₃N₃O hydrazones), compared to a similar range for the para isomer, but the ortho isomer is expected to exhibit a lower effective polar surface area due to intramolecular shielding of the hydrazone NH by the ortho-CF₃ group [2].

Lipophilicity Conformational Analysis Drug-Likeness

Steric and Electronic Differentiation: Ortho-CF₃ vs. Ortho-Halogen Analogs – A Tool for Deconvoluting Steric vs. Electronic Effects

The ortho-CF₃ group (van der Waals volume ~42.7 ų, Taft steric parameter Eₛ = −2.40) is significantly bulkier than ortho-halogen substituents such as F (Eₛ = −0.46), Cl (Eₛ = −0.97), or Br (Eₛ = −1.16), yet shares their electron-withdrawing character [1]. In the photoswitching study by Kotásková and Nemec (2024), ortho-Cl achieved 55% photoisomerization yield, demonstrating that ortho steric bulk facilitates the switching mechanism [2]. The CF₃ group, being substantially larger than Cl, is predicted to either enhance or suppress this photoswitching efficiency depending on whether the mechanism is primarily steric or electronic in origin. This compound therefore serves as a critical probe to deconvolute steric versus electronic contributions in ortho-substituted pyridine hydrazone SAR, a question not addressable with ortho-halogen analogs alone.

Steric Effects Electronic Effects Halogen Bonding

Best-Fit Research and Industrial Application Scenarios for N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide


Positional Isomer SAR Deconvolution in Anticonvulsant Nicotinohydrazide Lead Optimization

Academic and industrial medicinal chemistry teams optimizing pyridine-3-carbohydrazide-based anticonvulsant leads can deploy this ortho-CF₃ compound as a critical negative-control probe. The Sinha et al. (2013) SAR established that meta/para halogen substitution yields superior seizure protection, with RNH12 (para-OCF₃) achieving ED₅₀ values of 14.77–54.2 mg/kg across four models [1]. Testing the ortho-CF₃ isomer in parallel enables unambiguous definition of the steric boundary of the anticonvulsant pharmacophore and quantifies the magnitude of efficacy loss attributable to ortho substitution—information essential for patent strategy and lead prioritization.

Molecular Photoswitch Development Leveraging Ortho-Substituted Pyridine Hydrazone Scaffolds

Research groups developing photoresponsive molecular switches or light-activated bioactive compounds can evaluate this ortho-CF₃ hydrazone as a candidate photoswitch. Kotásková and Nemec (2024) demonstrated that ortho-halogen pyridine hydrazones undergo reversible E/Z photoisomerization (2-Cl-E: 55% yield), a property suppressed in meta/para analogs [2]. The ortho-CF₃ variant, with its exaggerated steric bulk (Taft Eₛ = −2.40 vs. −0.97 for Cl), offers a unique probe to test whether increased steric demand enhances or inhibits switching efficiency [3]. Success in this application would open a new functional niche for CF₃-substituted hydrazones in materials science.

Antimycobacterial Selectivity Profiling Using Ortho vs. Para Positional Isomer Pairs

For anti-tuberculosis drug discovery programs, the ortho-CF₃ compound serves as a selectivity control relative to para-CF₃ nicotinohydrazides. QSAR models by Kumar et al. (2012) predict that para-substituted electron-withdrawing groups optimize antimycobacterial activity, while ortho substitution diverts activity away from this target [4]. Parallel testing of ortho- and para-CF₃ positional isomers against M. tuberculosis and a panel of off-target human enzymes enables quantitative selectivity profiling, identifying whether the ortho position redirects activity toward alternative therapeutic targets such as kinase inhibition or apoptosis induction.

Computational Model Validation: Defining Steric Boundary Conditions for Nicotinohydrazide Docking

Computational chemistry and CADD groups can use this compound to validate and calibrate docking models of nicotinohydrazide–receptor interactions. The Sinha et al. (2013) molecular docking study identified 1OHV, 2A1H, and 1PBQ as key targets for meta/para-substituted analogs [1]. Docking the ortho-CF₃ compound into these same receptor structures and comparing predicted binding poses and scores against experimental in vivo data provides a rigorous test of docking software's ability to handle steric clashes from ortho substituents—a common failure mode in virtual screening campaigns.

Quote Request

Request a Quote for N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]pyridine-3-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.